

Spectroscopic Elucidation of Tetrazolo[5,1-a]phthalazine: A Technical Guide

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Compound of Interest

Compound Name: Tetrazolo[5,1-a]phthalazine

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This technical guide provides an in-depth spectroscopic analysis of **tetrazolo[5,1-a]phthalazine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the structural characterization of the molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key quantitative data in structured tables and detailing the experimental protocols.

Introduction

Tetrazolo[5,1-a]phthalazine belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.^[1] Its rigid, planar structure, composed of a fused tetrazole and phthalazine ring system, gives rise to unique physicochemical properties. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide focuses on the application of ¹H NMR, ¹³C NMR, and IR spectroscopy for the comprehensive analysis of this molecule.

Spectroscopic Data

The spectroscopic data for **tetrazolo[5,1-a]phthalazine** has been compiled and summarized in the following tables. It is important to note that while ¹H NMR data for the closely related 6-azido**tetrazolo[5,1-a]phthalazine** is available and presented here as a reliable proxy, complete

experimental ^{13}C NMR and IR data for the parent compound are based on characteristic spectral regions for the constituent functional groups.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **tetrazolo[5,1-a]phthalazine** is expected to exhibit signals corresponding to the five protons of the phthalazine ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the fused tetrazole ring. The data presented in Table 1 is based on the experimentally determined values for the closely analogous compound, 6-azido**tetrazolo[5,1-a]phthalazine**, which is expected to have a very similar proton chemical environment in the phthalazine moiety.^[1]

Table 1: ^1H NMR Spectroscopic Data for **Tetrazolo[5,1-a]phthalazine** (in DMSO- d_6)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~8.60	d	~8.1
H-1	~8.21	dd	~8.1, ~7.4
H-3	~8.19	d	~8.3
H-2	~8.08	dd	~8.3, ~7.4

| H-6 | ~7.80-8.00 | m | - |

Note: Data is inferred from the spectrum of 6-azido**tetrazolo[5,1-a]phthalazine**.^[1] The assignment of H-1 to H-4 and H-6 is based on standard phthalazine numbering and expected splitting patterns.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of **tetrazolo[5,1-a]phthalazine** is expected to show eight distinct signals for the eight carbon atoms in the fused ring system. The chemical shifts will be in the aromatic region, with the carbon atom of the tetrazole ring appearing at a characteristic downfield position.

Table 2: Expected ^{13}C NMR Chemical Shifts for **Tetrazolo[5,1-a]phthalazine**

Carbon Atom	Expected Chemical Shift (δ) ppm
C (tetrazole ring)	150 - 165
Quaternary C's (phthalazine)	125 - 140

| Tertiary C-H's (phthalazine) | 120 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum of **tetrazolo[5,1-a]phthalazine** is characterized by absorption bands corresponding to the vibrational modes of the aromatic rings and the tetrazole moiety.

Table 3: Characteristic IR Absorption Bands for **Tetrazolo[5,1-a]phthalazine**

Functional Group	Wavenumber (cm^{-1})	Intensity
Aromatic C-H stretch	3000 - 3100	Medium
C=N, C=C stretching (ring)	1450 - 1650	Medium to Strong
N=N stretching (tetrazole)	1200 - 1300	Medium

| Aromatic C-H out-of-plane bending | 700 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **tetrazolo[5,1-a]phthalazine**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **tetrazolo[5,1-a]phthalazine** is accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: -2 to 10 ppm
- ^{13}C NMR:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 0 to 180 ppm

IR Spectroscopy

Sample Preparation:

- A small amount of **tetrazolo[5,1-a]phthalazine** is finely ground with potassium bromide (KBr) in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

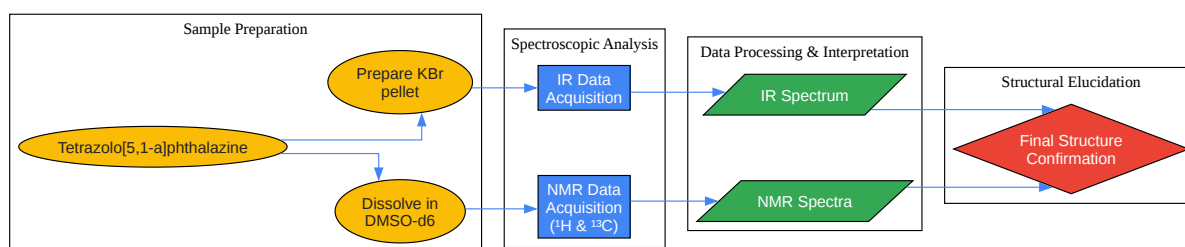
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

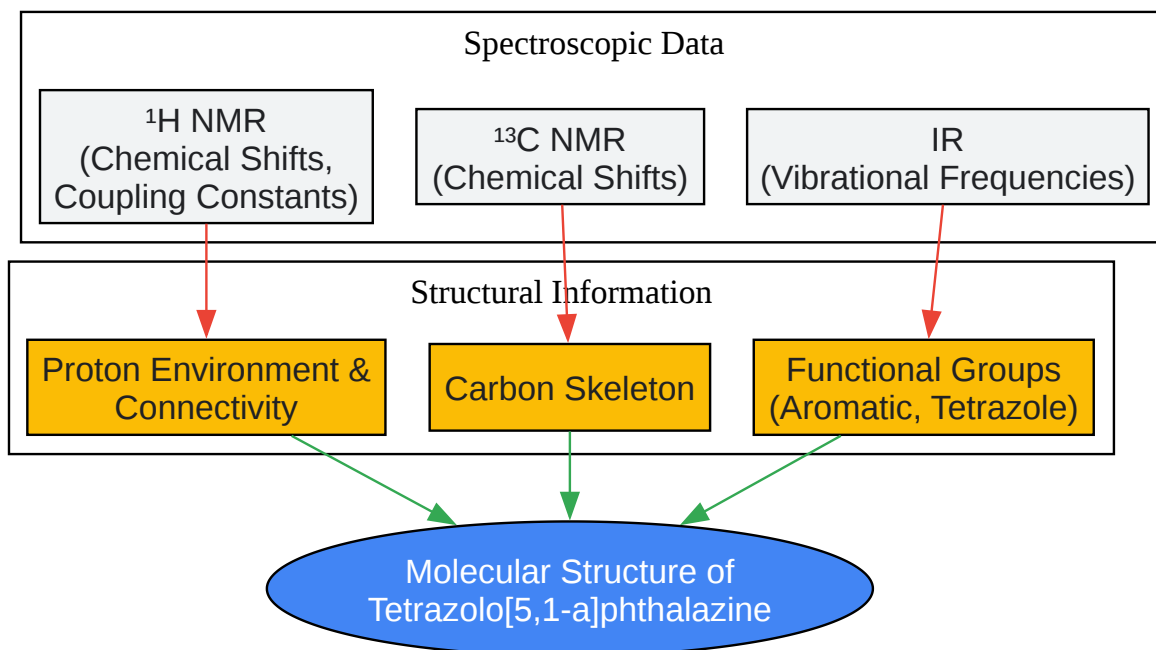
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the spectroscopic data and the structural elucidation of **tetrazolo[5,1-a]phthalazine**.



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Caption: Workflow for the spectroscopic analysis of **Tetrazolo[5,1-a]phthalazine**.



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Caption: Relationship between spectroscopic data and structural elucidation.

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References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
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